REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([F:12])[C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:17]O>>[F:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([F:12])[C:3]=1[C:4]([O:6][CH3:17])=[O:5]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1C)F
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Name
|
|
Quantity
|
4.64 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting solution was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
the solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
|
The product was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
washed with aq. satd
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Type
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DRY_WITH_MATERIAL
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Details
|
The EtOAc layer was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C(=CC=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.35 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |